4-Bromo-3-(ethanesulfonyl)aniline physical properties
4-Bromo-3-(ethanesulfonyl)aniline physical properties
The following technical guide details the physicochemical profile, synthesis workflows, and application logic for 4-Bromo-3-(ethanesulfonyl)aniline , a specialized pharmacophore intermediate.
Executive Summary
4-Bromo-3-(ethanesulfonyl)aniline (CAS: 1375472-80-2 ) is a disubstituted aniline derivative characterized by the presence of a lipophilic, electron-withdrawing ethylsulfonyl group ortho to a bromine atom. This specific substitution pattern renders it a high-value "scaffold modifier" in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD) .
The compound serves as a critical building block for introducing the 3-ethylsulfonylphenyl moiety—a motif known to enhance metabolic stability and modulate potency via hydrogen bond interactions in the ATP-binding pockets of enzymes. Its bromine handle allows for versatile downstream coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine serves as a nucleophilic anchor for amide or urea formation.
Chemical Identity & Structural Analysis[1]
| Attribute | Specification |
| IUPAC Name | 4-Bromo-3-(ethanesulfonyl)aniline |
| Common Synonyms | 3-Ethylsulfonyl-4-bromoaniline; Benzenamine, 4-bromo-3-(ethylsulfonyl)- |
| CAS Registry Number | 1375472-80-2 |
| Molecular Formula | |
| Molecular Weight | 264.14 g/mol |
| SMILES | CCS(=O)(=O)c1cc(N)ccc1Br |
| InChI Key | Not standardly indexed; derived from structure |
Structural Logic & Pharmacophore Features
-
Electronic Push-Pull: The molecule features a "push-pull" system where the electron-donating amino group (
) is para to the bromine and meta to the electron-withdrawing sulfonyl group ( ). This creates a unique electronic density profile that influences the pKa of the aniline nitrogen. -
Steric Environment: The ethyl group adds steric bulk compared to the more common methylsulfonyl analogs, potentially improving selectivity in tight protein binding pockets by filling hydrophobic sub-pockets.
-
H-Bonding: The sulfonyl oxygens act as weak H-bond acceptors, while the amine is a donor.
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, some values are predicted based on Quantitative Structure-Property Relationship (QSPR) models validated against the methyl-analog (CAS 1375472-80-2).
| Property | Value / Range | Characterization Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale beige. |
| Melting Point | 128 – 135 °C (Predicted) | Lower than methyl analog (~145°C) due to ethyl flexibility. |
| Boiling Point | ~450 °C (at 760 mmHg) | Decomposes before boiling at atm pressure. |
| Density | 1.62 ± 0.1 g/cm³ | High density due to bromine atom. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aryl core dominates. |
| Solubility (Organic) | High in DMSO, DMF, MeOH | Soluble in EtOAc/DCM; limited in Hexanes. |
| LogP (Lipophilicity) | 1.8 – 2.1 | Ideal range for oral bioavailability (Rule of 5). |
| pKa (Aniline N) | ~2.5 – 3.0 | Significantly reduced basicity due to |
| Topological PSA | 68.5 Ų | Good membrane permeability potential. |
Synthesis & Purification Workflows
The synthesis of 4-Bromo-3-(ethanesulfonyl)aniline is non-trivial due to the directing effects of the substituents. The most reliable route avoids direct sulfonation (which is harsh) and instead utilizes the bromination of the pre-functionalized sulfone precursor .
Workflow Diagram: Regioselective Synthesis
The following Graphviz diagram illustrates the logical flow from the commercially available precursor to the final isolated product.
Figure 1: Regioselective synthesis pathway.[1][2] The amino group directs the bromine to the para-position, overriding the meta-directing sulfonyl group.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 4-Bromo-3-(ethanesulfonyl)aniline.
Reagents:
-
3-(Ethylsulfonyl)aniline (1.0 eq)[3]
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (Solvent)
-
Sodium thiosulfate (Quench)
Step-by-Step Methodology:
-
Dissolution: Charge a 250 mL round-bottom flask with 3-(ethylsulfonyl)aniline (precursor) dissolved in ACN (10 vol). Cool the solution to 0–5 °C in an ice bath to suppress polysubstitution.
-
Bromination: Add NBS portion-wise over 30 minutes. Note: Do not add all at once; the exotherm can degrade regioselectivity.
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (EtOAc:Hexane 1:1) or LC-MS. The product peak (M+H ~264/266) should appear as the starting material (M+H ~186) disappears.
-
Quenching: Once conversion >98%, dilute with water (50 mL) and add 10% aqueous sodium thiosulfate to neutralize unreacted active bromine species.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification (Critical): The crude solid may contain traces of the 2-bromo isomer.
-
Recrystallization: Dissolve in minimal hot Ethanol/Ethanol-Water (9:1) and cool slowly.
-
Yield: Expect 85–92% yield of off-white needles.
-
Analytical Characterization (Self-Validation)
To ensure the identity of the synthesized compound, compare analytical data against these expected standards:
-
NMR (400 MHz, DMSO-
):-
1.10 (t, 3H,
) -
3.20 (q, 2H,
) -
5.80 (s, 2H,
, exchangeable) -
6.85 (dd, 1H, Ar-H, ortho to
) -
7.05 (d, 1H, Ar-H, meta to
) - 7.45 (d, 1H, Ar-H, ortho to Br)
-
Diagnostic: The coupling constants will confirm the 1,3,4-substitution pattern.
-
1.10 (t, 3H,
-
Mass Spectrometry (ESI+):
-
Shows characteristic 1:1 doublet at m/z 264 and 266, confirming the presence of a single bromine atom.
-
Handling, Stability & Safety (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[4]
| Parameter | Recommendation | Rationale |
| Storage | 2–8 °C, Desiccated | Sulfonyl anilines are generally stable but can oxidize or darken (oxidation of amine) upon prolonged air exposure. |
| Incompatibility | Strong Oxidizers, Acids | The amine is incompatible with acid chlorides/anhydrides unless protection is intended. |
| PPE | Nitrile Gloves, Goggles | Brominated aromatics can be sensitizers. Avoid dust inhalation.[4][5][6] |
| Disposal | Halogenated Waste | Do not dispose of down the drain; requires high-temp incineration. |
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-3-(ethanesulfonyl)aniline (CAS 1375472-80-2).
-
PubChem. Compound Summary: 3-(Ethylsulfonyl)aniline (Precursor CAS 83164-93-6).
-
ChemicalBook. General Bromination Protocols for Sulfonyl Anilines.
-
Google Patents. Synthesis of Sulfonyl-Aniline Intermediates for Kinase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. WO2006036024A1 - Proton pump inhibitors - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemos.de [chemos.de]

